![molecular formula C14H12N4O2S B2649166 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one CAS No. 1286724-18-2](/img/structure/B2649166.png)
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one
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Description
2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-(p-tolyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound with a pyridazine ring and oxadiazole moiety, and its chemical formula is C17H14N4O2S.
Scientific Research Applications
Therapeutic Agent Development
Compounds with mercaptoimidazole moieties, like 1-methyl-2-mercaptoimidazole (tapazol), have been explored for their antithyroid activity, showing efficiency in treating hyperthyroidism with minimal toxic reactions (Reveno & Rosenbaum, 1950). This illustrates the potential for similar compounds to be developed as therapeutic agents targeting specific biochemical pathways.
Biochemical Research
Oxadiazoles and related heterocyclic compounds have been studied for their biochemical properties, including their role as inhibitors of melanin production in cultured B16 melanocytes. This suggests potential applications in treating hyperpigmentation disorders (Kasraee et al., 2005). Such research demonstrates the utility of these compounds in understanding and manipulating biological processes at the cellular level.
properties
IUPAC Name |
6-(4-methylphenyl)-2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-2-4-10(5-3-9)11-6-7-13(19)18(17-11)8-12-15-16-14(21)20-12/h2-7H,8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELPGSFXDQMRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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